2-Méthyl-3-nitrobenzylnitrile

Vue d'ensemble

Description

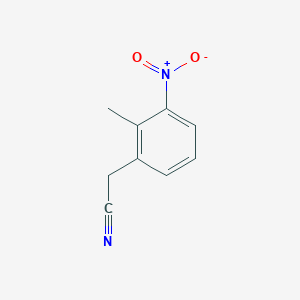

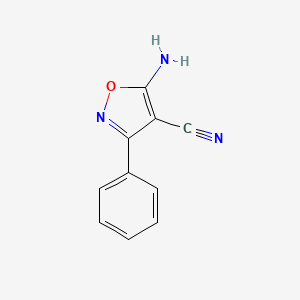

2-Methyl-3-nitrobenzyl cyanide is a chemical compound that is part of the broader class of nitrobenzyl cyanides. These compounds are characterized by a benzene ring substituted with a nitro group, a methyl group, and a cyanide group. The specific placement of these groups on the benzene ring defines the compound's unique chemical behavior and reactivity.

Synthesis Analysis

The synthesis of nitrobenzyl cyanides can involve various chemical reactions. For instance, the treatment of polymethylbenzyl cyanides with fuming nitric acid in dichloromethane can lead to nitrooxylation, producing benzyl nitrates that can be further converted into other derivatives, such as 3-isochromanone derivatives . Additionally, 2-nitrobenzyl isocyanide, a related compound, is reported to be a universal convertible isocyanide that can be used in Ugi reactions and is easy to prepare and handle .

Molecular Structure Analysis

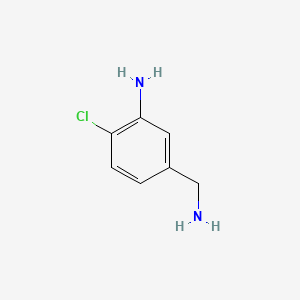

The molecular structure of 2-methyl-3-nitrobenzyl cyanide would consist of a benzene ring with a nitro group at the 3-position, a methyl group at the 2-position, and a cyanide group attached to the benzyl carbon. The presence of these functional groups influences the compound's electronic distribution and reactivity.

Chemical Reactions Analysis

Nitrobenzyl compounds are known for their photochemical reactivity. For example, 2-nitrobenzyl methyl ether and related compounds can undergo photorelease reactions, involving intermediates such as aci-nitro transients and 2-nitrosobenzyl hemiacetals . The reaction mechanisms of nitrobenzyl compounds can be complex and are influenced by factors such as pH and solvent . Other reactions include cyclization processes with potassium cyanide, leading to various heterocyclic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methyl-3-nitrobenzyl cyanide would be influenced by its functional groups. The nitro group is an electron-withdrawing group that can affect the compound's acidity and reactivity. The cyanide group is also highly reactive and can participate in nucleophilic addition reactions. The methyl group can provide steric hindrance and influence the compound's physical properties, such as boiling and melting points. The compound's solubility in organic solvents and water would be determined by the polarity and hydrogen bonding capability of the functional groups.

Applications De Recherche Scientifique

Procédé de Synthèse

Le composé peut être préparé à partir du o-xylène par un processus en plusieurs étapes impliquant la nitration, l'oxydation, l'hydrolyse, la réduction, la chloration et enfin la cyanation .

Chimie Médicinale

2-Méthyl-3-nitrobenzylnitrile : est un matériau chimique important dans la synthèse de médicaments efficaces utilisés pour traiter la maladie de Parkinson . Ceci met en évidence son importance dans les applications pharmaceutiques.

Composés Macrocycliques

Il a été utilisé dans la synthèse du thiodepsipeptide macrocyclique à 20 chaînons , qui sont des composés d'intérêt en raison de leurs activités biologiques potentielles.

Synthèse Assistée par Ultrasons

Une méthode de synthèse des nitriles benzyliques implique la cyanation assistée par ultrasons des halogénures de benzyle, où le This compound pourrait être utilisé comme intermédiaire ou produit final .

Chimie Supramoléculaire

Compte tenu de ses caractéristiques structurelles, le This compound peut trouver des applications en chimie supramoléculaire pour la formation de structures complexes par des interactions non covalentes .

Bioconjugaison

Le composé pourrait potentiellement être utilisé dans des processus de bioconjugaison, où il peut être attaché à des biomolécules pour diverses applications de recherche .

Science des Matériaux

Ses propriétés pourraient le rendre approprié pour une utilisation dans la recherche en science des matériaux, en particulier dans le développement de nouveaux matériaux ayant des propriétés spécifiques souhaitées .

Safety and Hazards

Propriétés

IUPAC Name |

2-(2-methyl-3-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-7-8(5-6-10)3-2-4-9(7)11(12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNZYZHZLNOYFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80543081 | |

| Record name | (2-Methyl-3-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

23876-14-4 | |

| Record name | (2-Methyl-3-nitrophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80543081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the crystal structure of 2-methyl-3-nitrobenzyl cyanide?

A1: The research paper reveals that 2-methyl-3-nitrobenzyl cyanide crystallizes with two molecules in its asymmetric unit. These two molecules are not co-planar; instead, there's a dihedral angle of 20.15° between their aromatic rings []. This structural information could be relevant for understanding the compound's packing in the solid state and potentially its physical properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)

![4-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B1282756.png)